molecular formula C16H15N3O5S B3473348 ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate CAS No. 5696-14-0

ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B3473348
CAS No.: 5696-14-0
M. Wt: 361.4 g/mol
InChI Key: HXVXVEALBAGTHD-BQYQJAHWSA-N
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Description

Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 2-aminothiazole-4-carboxylate with 3-nitrocinnamic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, alcohols), organic solvents (dichloromethane, ethanol)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4-methyl-2-{[(2E)-3-(3-aminophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

    Substitution: Various substituted thiazole derivatives

    Hydrolysis: 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylic acid

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in interactions with proteins and nucleic acids, further contributing to its bioactivity.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-aminothiazole-4-carboxylate: A simpler thiazole derivative used as a starting material in the synthesis of more complex compounds.

    4-methyl-2-{[(2E)-3-(3-aminophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate: A reduced form of the compound with different biological properties.

    Thiazole-5-carboxylic acid derivatives: A class of compounds with various substitutions on the thiazole ring, leading to diverse chemical and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-methyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)8-7-11-5-4-6-12(9-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVXVEALBAGTHD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360827
Record name ST50188259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-14-0
Record name ST50188259
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

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